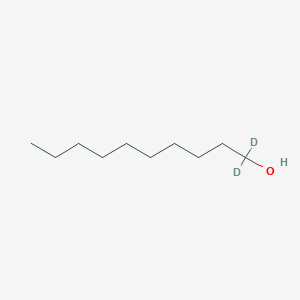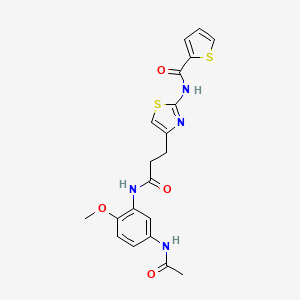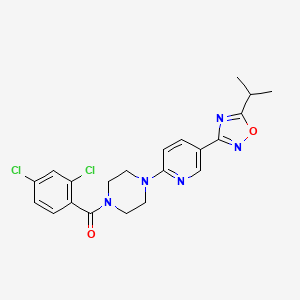
(2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that features diverse functional groups including dichlorophenyl, piperazine, pyridine, and oxadiazole. It is of interest in various scientific fields due to its multifaceted chemical structure which may confer unique biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of (2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone involves a multi-step process typically beginning with the preparation of intermediate compounds such as 2,4-dichlorobenzoyl chloride and 5-isopropyl-1,2,4-oxadiazole. These intermediates are then subjected to various organic reactions, including nucleophilic substitution and condensation, under carefully controlled conditions (e.g., temperature, solvent choice, catalyst presence).
Industrial Production Methods: : In industrial settings, large-scale production of this compound would likely involve batch processing techniques with optimized reaction parameters to maximize yield and minimize by-products. Continuous monitoring and quality control ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation, particularly at the oxadiazole ring.
Reduction: : Potential reduction sites include the pyridine and oxadiazole rings.
Substitution: : The piperazine and dichlorophenyl groups are likely sites for substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents are typically used.
Substitution: : Substitution reactions can be facilitated using catalysts like palladium on carbon for hydrogenation or organic bases for nucleophilic substitution.
Major Products Formed: : The specific products depend on the nature of the reaction, but common transformations may include hydroxylation of aromatic rings during oxidation, or halogenation during substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: : The compound's diverse functional groups make it a valuable molecule for studying organic reaction mechanisms and developing synthetic methodologies.
Biology: : Its structural complexity allows it to interact with various biological targets, making it useful in biochemical studies and drug development research.
Medicine: : Potential therapeutic applications may involve its use as a scaffold for designing new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Industry: : It may be employed in the development of specialty chemicals, agrochemicals, or materials science research for developing new polymers or coatings.
Mecanismo De Acción
Mechanism: : The compound's effects are likely mediated through its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, thereby altering the function of the target molecule.
Molecular Targets and Pathways: : Possible targets include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways. The exact pathways and mechanisms would depend on the specific biological context and are usually elucidated through experimental studies.
Comparación Con Compuestos Similares
Comparison: : Similar compounds may include other dichlorophenyl derivatives or piperazine-containing molecules.
List of Similar Compounds
(2,4-Dichlorophenyl)piperazine
4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine
Methanone derivatives with similar scaffolding
This compound’s multifaceted nature provides vast potential for exploration in chemical, biological, medical, and industrial research, making it a molecule of significant scientific interest.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O2/c1-13(2)20-25-19(26-30-20)14-3-6-18(24-12-14)27-7-9-28(10-8-27)21(29)16-5-4-15(22)11-17(16)23/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMCFANBKFTRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
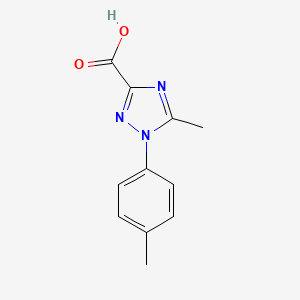
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2769283.png)
![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)
![3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide](/img/structure/B2769288.png)
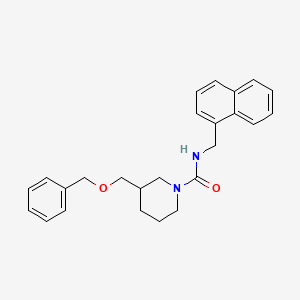
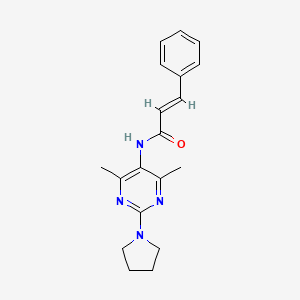
![4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B2769295.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide](/img/structure/B2769296.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2769299.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2769300.png)
![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2769301.png)
![(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid](/img/structure/B2769302.png)
